3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-18(19(24-29-12)14-5-3-4-6-16(14)22)20(26)23-13-7-8-17-15(11-13)21(27)25(2)9-10-28-17/h3-8,11H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDWSFIUNPUFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCCN(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide (CAS Number: 922127-60-4) is a synthetic organic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 411.8 g/mol. The presence of multiple functional groups, including an isoxazole moiety and a tetrahydrobenzooxazepine structure, indicates potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 922127-60-4 |
| Molecular Formula | C21H18ClN3O4 |
| Molecular Weight | 411.8 g/mol |
Anticancer Properties
Research has indicated that derivatives of isoxazole and oxazepine exhibit significant anticancer activity. For instance, studies have shown that compounds containing these moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that oxazepine derivatives inhibited the growth of breast cancer cells by modulating apoptosis-related proteins (e.g., Bcl-2 family) and enhancing caspase activity .
- In Vitro Studies : In vitro assays showed that similar compounds can reduce tumor cell viability by targeting specific signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Isoxazole derivatives have been reported to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Case Study : A study found that a related isoxazole compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in laboratory settings .
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research indicates that compounds with oxazepine structures can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels.
- Research Findings : In animal models, oxazepine-based compounds have shown promise in improving memory retention and reducing neuroinflammation associated with Alzheimer's disease .
Toxicity and Safety Profile
While specific toxicity data for this compound are scarce, preliminary studies suggest that related compounds have manageable safety profiles when administered at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety parameters.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory and analgesic effects. The compound has been studied for its ability to inhibit inflammatory mediators and could potentially be developed into a therapeutic agent for chronic inflammatory diseases. Studies have shown that related compounds can reduce pain and inflammation in animal models, suggesting a similar potential for this compound .
Neuropharmacological Effects
Isoxazole derivatives are also being investigated for their neuroprotective properties. The unique structure of this compound may contribute to its ability to modulate neurotransmitter systems. Preliminary studies have suggested that it could be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Research into similar compounds has shown effectiveness against various bacterial strains. This could position the compound as a candidate for further development in treating bacterial infections .
Case Study 1: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoxazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives demonstrated significant reductions in edema compared to control groups, highlighting the therapeutic potential of compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide .
Case Study 2: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of isoxazole derivatives on neuronal cultures exposed to oxidative stress. The findings showed that these compounds could significantly reduce cell death and maintain neuronal viability under stress conditions. This suggests a promising avenue for developing treatments for neurodegenerative diseases with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
3-(2-Chlorophenyl)-N-[(2-Methoxyphenyl)carbamothioyl]-5-methylisoxazole-4-carboxamide (RN 536725-57-2)
- Structural Differences :
- The carboxamide group is replaced with a carbamothioyl (thiourea) moiety.
- The benzooxazepinone scaffold is substituted with a 2-methoxyphenyl group. Functional Implications:
- The thiourea group may increase lipophilicity (predicted logP ~3.5 vs. ~2.8 for the target compound) but reduce metabolic stability due to susceptibility to oxidation.
Hypothetical Analogue: 3-(2-Fluorophenyl)-5-ethyl-N-(4-methyl-5-oxobenzooxazepin-7-yl)isoxazole-4-carboxamide
- Structural Differences :
- 2-Chlorophenyl → 2-fluorophenyl (smaller halogen).
- Methyl → ethyl at isoxazole position 4.
- Functional Implications :
- Fluorine’s electronegativity may enhance dipole interactions but reduce steric bulk.
- Ethyl substitution could increase steric hindrance, affecting solubility.
Comparative Data Table
Research Findings and Hypotheses
- Binding Affinity: The benzooxazepinone scaffold in the target compound likely engages in π-π stacking and hydrogen-bonding interactions with aromatic residues in enzyme active sites, as inferred from crystallographic models . The absence of this scaffold in RN 536725-57-2 may result in weaker binding.
- Solubility : The thiourea group in RN 536725-57-2 increases logP, suggesting lower aqueous solubility than the target compound, which could limit bioavailability.
- Synthetic Complexity: The benzooxazepinone ring requires multi-step synthesis involving cyclization and oxidation, whereas RN 536725-57-2’s methoxyphenyl group is simpler to introduce .
Implications for Drug Design
Structural modifications in analogues significantly alter physicochemical and pharmacological profiles:
- Rigid Scaffolds: Benzooxazepinone’s rigidity enhances target selectivity but may complicate synthetic scalability.
- Halogen Effects : Chlorine vs. fluorine substitutions balance steric bulk and electronic effects.
- Thiourea vs. Amide : Thiourea groups, while lipophilic, introduce metabolic liabilities.
Crystallographic tools like SHELXL and WinGX have been pivotal in analyzing these compounds’ conformations, enabling structure-activity relationship (SAR) studies .
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the chlorophenyl and benzooxazepinone moieties. Coupling constants in H NMR can resolve stereochemical ambiguities in the tetrahydrobenzooxazepinone ring .
- High-Performance Liquid Chromatography (HPLC) : Pair with mass spectrometry (LC-MS) to confirm purity (>97%) and detect trace byproducts from multi-step syntheses .
- X-ray Crystallography : Critical for resolving complex stereoelectronic interactions, especially in the benzooxazepinone and isoxazole rings .
Q. What synthetic routes are documented for this compound, and what are their reported yields?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
